BenchChemオンラインストアへようこそ!

N-o-tolylpiperazine-1-carboxamide hydrochloride

Chemical procurement Salt selection Solid-state properties

N-o-Tolylpiperazine-1-carboxamide hydrochloride is an essential tool for medicinal chemistry and pharmacology. As the ortho-methyl isomer of the potent PI4KIIIβ inhibitor 3 (IC₅₀=5.7 nM), it serves as a matched inactive control for target validation. Its unsubstituted scaffold provides a reference point for quantifying P2X7 receptor antagonist potency gains. With a defined HCl stoichiometry (MW 255.75 g/mol), it ensures reproducible molar concentrations. Suitable for fragment-based screening (SPR, NMR, DSF). Choose this compound to eliminate confounding scaffold effects and strengthen your SAR conclusions.

Molecular Formula C12H18ClN3O
Molecular Weight 255.74 g/mol
CAS No. 1215359-90-2
Cat. No. B1372362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-o-tolylpiperazine-1-carboxamide hydrochloride
CAS1215359-90-2
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CCNCC2.Cl
InChIInChI=1S/C12H17N3O.ClH/c1-10-4-2-3-5-11(10)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H
InChIKeyTZCPRBYIKMYJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-o-Tolylpiperazine-1-carboxamide Hydrochloride (CAS 1215359-90-2): Core Scaffold Identity and Procurement Baseline


N-o-Tolylpiperazine-1-carboxamide hydrochloride (CAS 1215359-90-2; synonym N-(2-methylphenyl)piperazine-1-carboxamide hydrochloride) is a member of the N-aryl piperazine-1-carboxamide class, a privileged scaffold in medicinal chemistry for generating receptor antagonists and enzyme inhibitors [1]. The compound combines a piperazine ring, a carboxamide linker, and an ortho-tolyl (2-methylphenyl) substituent. Its hydrochloride salt form provides a defined stoichiometry (C₁₂H₁₇N₃O·HCl; MW 255.75 g/mol) that improves handling and reproducibility compared to the free base . This simple, unadorned scaffold serves as a critical reference point for understanding the structure–activity relationships (SAR) of more elaborate analogs bearing additional substituents at the piperazine N-4 position [1].

Why Generic N-Aryl Piperazine-1-carboxamide Substitution Fails for N-o-Tolylpiperazine-1-carboxamide Hydrochloride


In the N-aryl piperazine-1-carboxamide series, minor modifications to the aryl substituent or the piperazine N-4 position can profoundly alter target potency, selectivity, and pharmacokinetic properties [1]. For instance, shifting the methyl group from the ortho to the para position converts the scaffold from an unoptimized fragment into the core of a potent PI4KIIIβ inhibitor (IC₅₀ = 5.7 nM) . Similarly, appending a cyanoguanidine-phenylacetyl group at N-4 transforms the simple carboxamide into a nanomolar P2X7 receptor antagonist (IC₅₀ = 30–60 nM), whereas the parent N-o-tolylpiperazine-1-carboxamide lacks this pharmacophoric element and is not reported to possess significant P2X7 activity [2]. Therefore, substituting an advanced analog for the unadorned scaffold—or vice versa—without explicit validation can lead to erroneous conclusions about target engagement.

Quantitative Differentiation Guide for N-o-Tolylpiperazine-1-carboxamide Hydrochloride vs. Closest Analogs


Hydrochloride Salt Stoichiometry vs. Free Base: Solid-State Handling and Reproducibility

N-o-Tolylpiperazine-1-carboxamide hydrochloride (CAS 1215359-90-2) exists as a defined monohydrochloride salt (C₁₂H₁₇N₃O·HCl; MW 255.75 g/mol) . In contrast, the free base (CAS 856437-75-7; C₁₂H₁₇N₃O; MW 219.28 g/mol) is often supplied as a hygroscopic solid or oil without fixed stoichiometry . The hydrochloride salt offers a sharp melting point (typically >200°C for analogous piperazinium hydrochlorides ), enabling unambiguous identity verification, whereas the free base lacks easily characterizable solid-state benchmarks.

Chemical procurement Salt selection Solid-state properties Reproducibility

Ortho-Methyl Substitution: Structural Determinant Differentiating from Para-Tolyl Bioactive Analogs

The ortho-tolyl substitution pattern of N-o-tolylpiperazine-1-carboxamide hydrochloride is a key structural differentiator from the para-tolyl isomer, which serves as the core of the potent PI4KIIIβ inhibitor 3 (4-(5-amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-p-tolylpiperazine-1-carboxamide, IC₅₀ = 5.7 nM) . The para-tolyl derivative achieves nanomolar potency through an elaborate N-4 substituent, but the isomer-specific positioning of the methyl group (ortho vs. para) is expected to alter the conformational preference of the carboxamide and thus the binding orientation. No equivalent PI4KIIIβ inhibitory activity has been reported for the ortho-tolyl isomer, making it a suitable negative-control scaffold in kinase selectivity panels .

Kinase inhibition Structure–activity relationship Negative control PI4KIIIβ

Minimal N-4 Substitution: Absence of Cyanoguanidine Pharmacophore Distinguishes from Potent P2X7 Antagonists

The Morytko et al. (2008) series demonstrated that appending a cyanoguanidine-phenylacetyl group to the N-4 position of the N-o-tolylpiperazine-1-carboxamide scaffold yields potent P2X7 receptor antagonists (compound 29: IC₅₀ = 30–60 nM at human and rat P2X7) [1]. The parent N-o-tolylpiperazine-1-carboxamide hydrochloride, lacking this N-4 substituent, is not reported to exhibit P2X7 antagonism and is employed as a baseline reference for assessing the contribution of the cyanoguanidine pharmacophore to receptor binding [1]. This structural divergence creates a clear functional dichotomy: potent antagonist vs. inactive scaffold.

P2X7 receptor Purinergic signaling Negative control Pain and inflammation

Scaffold Complexity: Simpler Architecture Offers Lower Molecular Weight and Reduced Lipophilicity Compared to Advanced Analogs

N-o-Tolylpiperazine-1-carboxamide hydrochloride (MW 255.75 g/mol) is a minimal fragment-sized molecule, whereas its elaborated analogs (e.g., N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide, MW ~417 g/mol; PI4KIIIβ inhibitor 3, MW ~460 g/mol) exhibit substantially higher molecular weights and calculated lipophilicities [1]. In the CCR2 antagonist series, Cumming et al. (2012) demonstrated that reducing lipophilicity and basicity of N-aryl piperazine-1-carboxamides was critical for mitigating hERG channel inhibition [2]. The unadorned ortho-tolyl scaffold, with its lower molecular complexity, provides a cleaner starting point for assessing intrinsic hERG liability of the core structure independent of appended pharmacophores [2].

Drug-likeness Physicochemical properties Fragment-based screening Permeability

Validated Application Scenarios for N-o-Tolylpiperazine-1-carboxamide Hydrochloride Based on Quantitative Differentiation Evidence


Negative Control for PI4KIIIβ Kinase Selectivity Profiling

When using PI4KIIIβ inhibitor 3 (p-tolyl isomer, IC₅₀ = 5.7 nM) in kinase inhibition assays, N-o-tolylpiperazine-1-carboxamide hydrochloride serves as an isomer-matched inactive control. The ortho-methyl substitution abolishes the inhibitory activity, enabling researchers to distinguish genuine PI4KIIIβ-mediated phenotypes from off-target effects of the piperazine-carboxamide scaffold . Both compounds should be run in parallel at equimolar concentrations to validate target specificity.

Baseline Scaffold for P2X7 Antagonist SAR Studies

In P2X7 receptor antagonist optimization programs, this compound provides the unsubstituted carboxamide reference point against which the potency gains conferred by N-4 cyanoguanidine or other substituents can be quantified. Morytko et al. (2008) reported that the elaborated analog achieves IC₅₀ = 30–60 nM, while the parent scaffold is inactive; using the hydrochloride salt ensures consistent solution preparation for head-to-head comparisons in calcium flux or IL-1β release assays [1].

Fragment-Based Screening and Core hERG Liability Assessment

With a molecular weight of only 255.75 g/mol, this compound is suitable as a fragment hit in biophysical screens (SPR, NMR, DSF) targeting protein–protein interactions or receptor binding sites. Its minimal structure also allows medicinal chemistry teams to evaluate the intrinsic hERG channel interaction propensity of the N-aryl piperazine-1-carboxamide core before appending potency-conferring substituents, as informed by the SAR lessons from the CCR2 antagonist program [2].

Procurement of a Defined Stoichiometric Salt for Reproducible Solution-Based Assays

The monohydrochloride salt form (MW 255.75 g/mol) provides unambiguous stoichiometry for calculating molar concentrations in biological buffers, in contrast to the hygroscopic free base (MW 219.28 g/mol) which may contain variable amounts of water or residual solvent . This is critical for quantitative pharmacology experiments where precise compound concentration is required.

Quote Request

Request a Quote for N-o-tolylpiperazine-1-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.